4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline is a heterocyclic compound that features a quinazoline core linked to a piperazine ring, which is further substituted with a cyclopropanesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Mechanism of Action
Target of Action
The primary target of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline is p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
This compound interacts with PAK4, inhibiting its activity. This compound has shown significant inhibitory activity against PAK4, with a half-maximal inhibitory concentration (IC50) of less than 1 μM . The inhibition of PAK4 leads to changes in cellular functions, including cell growth, apoptosis, and cytoskeleton functions .
Biochemical Pathways
The inhibition of PAK4 affects the pathways regulated by the Rho family GTPases Rac and Cdc42 . These pathways play a crucial role in cellular functions, including cell growth, apoptosis, and cytoskeleton functions . The inhibition of PAK4 can lead to changes in these pathways, affecting the downstream cellular functions .
Result of Action
The inhibition of PAK4 by this compound leads to potent antiproliferative activity against the A549 cell line . It also inhibits cell cycle distribution, migration, and invasion of this cell line . These results suggest that this compound has the potential for further development as a PAK4 inhibitor for anticancer activity .
Biochemical Analysis
Biochemical Properties
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is the platelet-derived growth factor (PDGF) receptor . By binding to the PDGF receptor, this compound inhibits its activity, leading to a decrease in cell proliferation and angiogenesis. Additionally, this compound has been shown to interact with other kinases, such as the epidermal growth factor receptor (EGFR), further modulating cellular signaling pathways . The nature of these interactions involves the formation of stable complexes between the compound and the target proteins, resulting in the inhibition of their enzymatic activities.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been demonstrated to induce apoptosis and inhibit cell proliferation . It achieves this by disrupting key cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are essential for cell survival and growth. Furthermore, this compound has been shown to alter gene expression profiles, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . These changes in gene expression contribute to the compound’s ability to suppress tumor growth and enhance the efficacy of other anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to the ATP-binding site of kinases, this compound inhibits their catalytic activity, preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways, leading to the suppression of cell proliferation and survival. Additionally, this compound has been shown to induce changes in gene expression by modulating transcription factors and epigenetic regulators . These molecular interactions collectively contribute to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on tumor growth and metastasis have been observed to persist over time, highlighting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its therapeutic effects . Additionally, this compound has been shown to affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis . These changes in metabolic pathways further enhance the compound’s ability to inhibit tumor growth and induce apoptosis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic cation transporters, which facilitate its accumulation in target tissues . Once inside the cells, this compound interacts with binding proteins that modulate its localization and activity . These interactions ensure that the compound reaches its intended targets and exerts its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with kinases and other signaling proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and epigenetic regulators . These subcellular localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the condensation of anthranilic acid derivatives with aldehydes or nitriles in the presence of a catalyst such as copper oxide.
Introduction of the Piperazine Ring: The piperazine moiety can be introduced via cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using cyclopropanesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine: Another quinazoline derivative with potent PAK4 inhibitory activity.
Olaparib: A quinazoline-based poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Uniqueness: 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its cyclopropanesulfonyl group enhances its stability and interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-22(21,12-5-6-12)19-9-7-18(8-10-19)15-13-3-1-2-4-14(13)16-11-17-15/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTBEOPTTOVUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.